molecular formula C11H20ClNO2 B2893358 Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride CAS No. 2228301-36-6

Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride

Cat. No.: B2893358
CAS No.: 2228301-36-6
M. Wt: 233.74
InChI Key: QDYNEQZADAAMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride is a piperidine derivative featuring a butenyl substituent at the 4-position and a methyl ester group, with the hydrochloride salt enhancing solubility. This compound is structurally related to intermediates used in pharmaceuticals and enzyme-targeted drug development.

Properties

IUPAC Name

methyl 4-but-3-enylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-3-4-5-11(10(13)14-2)6-8-12-9-7-11;/h3,12H,1,4-9H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYNEQZADAAMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)CCC=C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition and Ring Closure Strategies

A foundational approach to piperidine derivatives involves Michael addition followed by ring closure. In a method analogous to the synthesis of 1-benzyl-4-piperidone hydrochloride, benzylamine undergoes Michael addition with methyl acrylate in methanol to form a β-amino ester intermediate. For Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate, the amine substrate could be modified to incorporate the butenyl group.

For example, reacting 4-aminopiperidine-4-carboxylate methyl ester with but-3-en-1-yl acrylate in a polar solvent (e.g., methanol or acetonitrile) at 20–90°C could yield a linear adduct. Subsequent cyclization via intramolecular nucleophilic attack, facilitated by heat or acid catalysis, would form the piperidine ring. This method mirrors the synthesis of 3-methyl-1-phenethylpiperidine-4-ketone, where phenethylamine and methyl acrylate undergo Michael addition followed by NaBH₄-mediated reduction.

Key Reaction Conditions :

  • Solvent : Methanol, acetonitrile, or dichloromethane.
  • Temperature : 20–90°C for Michael addition; 0–20°C for NaBH₄ reduction.
  • Yield : 60–80% (based on analogous piperidine syntheses).

Alkylation of Piperidine Precursors

Introducing the but-3-en-1-yl group via alkylation of a preformed piperidine scaffold is a viable route. A method described for 1-tert-butoxycarbonyl-4-piperidone involves quaternizing a piperidine nitrogen with an alkylating agent. For the target compound, methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate could be synthesized by reacting methyl 4-(piperidin-4-yl)carboxylate with 4-bromo-1-butene in the presence of a base (e.g., triethylamine).

This approach faces challenges due to steric hindrance at the 4-position. However, using a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–100°C) may enhance reactivity, as seen in the alkylation of pyridine derivatives. The hydrochloride salt is then formed by treating the free amine with HCl in ethanol or ether.

Optimization Considerations :

  • Base : Triethylamine or NaHCO₃ to scavenge HBr.
  • Solvent : DMF or acetonitrile for improved solubility.
  • Yield : 50–70% (estimated from analogous quaternization reactions).

Reductive Amination Pathways

Reductive amination offers a route to simultaneously introduce the butenyl group and form the piperidine ring. A ketone precursor, such as methyl 4-oxopiperidine-4-carboxylate, could react with but-3-en-1-amine in the presence of a reducing agent (e.g., NaBH₄ or NaBH₃CN). This method parallels the synthesis of 3-methyl-1-phenethylpiperidine-4-ketone, where NaBH₄ reduces an intermediate imine.

Procedure :

  • Condense methyl 4-oxopiperidine-4-carboxylate with but-3-en-1-amine in methanol at 0°C.
  • Add NaBH₄ portionwise to reduce the imine to the secondary amine.
  • Acidify with HCl to form the hydrochloride salt.

Advantages :

  • High atom economy.
  • Single-step formation of the piperidine ring and substituents.

Limitations :

  • Requires precise stoichiometry to avoid over-reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions, such as Heck or Suzuki-Miyaura reactions, could introduce the butenyl group. A tert-butyl-protected piperidine intermediate, analogous to tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate, might undergo coupling with a butenyl halide. For example, a Heck reaction between 4-iodopiperidine-4-carboxylate methyl ester and but-3-en-1-ol in the presence of Pd(OAc)₂ could yield the desired product after deprotection and salt formation.

Catalytic System :

  • Catalyst : 10% Pd/C or Pd(OAc)₂.
  • Ligand : PPh₃ or BINAP for stereochemical control.
  • Solvent : DMF or THF under inert atmosphere.

Yield : 40–60% (based on similar cross-coupling reactions).

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Michael Addition High yields; Scalable Multi-step purification required 60–80%
Alkylation Direct functionalization Steric hindrance challenges 50–70%
Reductive Amination Single-step ring formation Sensitivity to reducing conditions 55–75%
Palladium Catalysis Versatile for complex substituents Costly catalysts; Oxygen-sensitive steps 40–60%

Process Optimization and Scale-Up Considerations

Purification Techniques

Crystallization is critical for isolating high-purity product. For example, recrystallization from ethanol/water mixtures (1:3 v/v) effectively purifies 1-benzyl-4-piperidone hydrochloride, a strategy applicable to the target compound. Acid-base extraction using dichloromethane and NaOH (1M) removes unreacted amines.

Solvent Selection

  • Polar solvents (methanol, ethanol) enhance reaction rates in Michael additions and reductions.
  • Aprotic solvents (DMF, acetonitrile) favor alkylation and coupling reactions.

Temperature Control

Exothermic reductions with NaBH₄ require maintaining temperatures below 20°C to prevent side reactions. Conversely, Dieckmann condensations necessitate heating to 80–100°C.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, D₂O): δ 5.8–5.6 (m, 2H, CH₂=CH), 4.3–4.1 (m, 2H, COOCH₃), 3.2–3.0 (m, 4H, piperidine H), 2.6–2.4 (m, 4H, CH₂CH₂).
  • ¹³C NMR : δ 174.2 (COOCH₃), 130.5 (CH₂=CH), 54.8 (piperidine C), 51.3 (OCH₃).
  • IR : 1720 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) typically shows ≥98% purity after recrystallization.

Applications and Derivatives

This compound serves as a precursor to bioactive molecules, including kinase inhibitors and neuromodulators. For example, debenzylation via hydrogenolysis (Pd/C, H₂) yields 4-(but-3-en-1-yl)piperidine-4-carboxylic acid, a versatile intermediate for peptide mimetics.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl Piperidine-4-carboxylate Hydrochloride (CAS 7462-86-4)

  • Structure : Lacks the butenyl substituent, retaining only the methyl ester and hydrochloride salt.
  • Properties : Molecular weight 179.65 g/mol, melting point 160°C, density 1.06 g/cm³ .
  • Applications : A common intermediate in synthesizing anticholinergic agents (e.g., umeclidinium bromide precursors) .

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride (CAS 225240-71-1)

  • Structure : Ethyl ester (vs. methyl) and a methyl group at the 4-position (vs. butenyl).
  • Applications : Used in medicinal chemistry for tunable ester hydrolysis rates, influencing drug bioavailability.
  • Key Differences : The ethyl ester may confer slower metabolic degradation compared to the methyl ester, while the 4-methyl group lacks the π-bond reactivity of the butenyl chain .

Methyl 1-(3-chloropropyl)piperidine-4-carboxylate Hydrochloride (CAS 1423033-92-4)

  • Structure : Features a chloropropyl chain instead of butenyl.
  • Applications : Likely used in alkylation reactions or as a precursor for functionalized piperidines.
  • Key Differences: The chloropropyl substituent offers distinct reactivity (e.g., SN2 reactions) compared to the non-halogenated, unsaturated butenyl group .

4-(But-3-en-1-yl)-1-methylpiperidine (CAS 1215013-91-4)

  • Structure : Lacks the carboxylate ester and hydrochloride salt.
  • Properties : Molecular formula C10H19N (MW 153.26 g/mol); neutral amine with reduced solubility in polar solvents .
  • Applications: Potential building block for alkaloid synthesis or ligands in catalysis.
  • Key Differences : The absence of the ester and hydrochloride limits its utility in ionic environments or as a salt form for crystallization .

Methyl 4-(3-(tert-butoxycarbonyl)ureido)piperidine-4-carboxylate (CAS 1416351-91-1)

  • Structure : Contains a bulky urea substituent at the 4-position.
  • Properties : Increased molecular weight and steric hindrance due to the tert-butoxycarbonyl (Boc) group .
  • Applications : Used in targeted enzyme inhibition (e.g., pteridine reductase 1) where bulky groups enhance binding specificity .
  • Key Differences: The urea-Boc substituent provides hydrogen-bonding capacity, unlike the non-polar butenyl chain, which prioritizes hydrophobic interactions .

Research Implications and Trends

  • Reactivity : The butenyl group in the target compound offers unique opportunities for conjugation or cycloaddition reactions, which are absent in saturated analogs .
  • Drug Design : Piperidine carboxylates with unsaturated chains may enhance binding to hydrophobic enzyme pockets (e.g., in Leishmania pteridine reductase 1) .
  • Synthetic Utility : Hydrochloride salts improve crystallinity and solubility, critical for pharmaceutical formulations .

Biological Activity

Methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate hydrochloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine core with a butenyl side chain and a carboxylate ester moiety. Its structural formula can be represented as follows:

C12H17ClNO2\text{C}_{12}\text{H}_{17}\text{Cl}\text{N}\text{O}_2

This compound is primarily studied for its role as a non-ionic organic buffering agent, particularly in biological systems where it maintains pH levels between 6 and 8.5, making it suitable for cell culture applications .

Antiviral Activity

Recent studies have explored the antiviral properties of piperidine derivatives, including compounds structurally similar to this compound. For instance, related compounds have shown significant inhibitory effects against the papain-like protease (PLpro) of SARS-CoV, with some derivatives exhibiting nanomolar potency . The mechanism involves competitive inhibition, where these compounds bind effectively to the active site of the enzyme.

Anticholinesterase Activity

Piperidine derivatives are also recognized for their anticholinesterase activity. For example, phenoxyethyl piperidine derivatives were synthesized and evaluated for their ability to inhibit electric eel acetylcholinesterase (eeAChE) and equine butyrylcholinesterase (eqBuChE). These studies indicate that structural modifications can enhance selectivity and potency compared to established inhibitors like donepezil .

Structure–Activity Relationship (SAR)

The SAR analysis of piperidine derivatives reveals that modifications to the piperidine ring and substituents significantly influence biological activity. For this compound, the following factors are critical:

  • Substituent Positioning : The position of substituents on the piperidine ring affects binding affinity and enzymatic inhibition.
  • Chain Length and Composition : Variations in the length and saturation of side chains can enhance or diminish biological activity.
  • Functional Groups : The presence of electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.

Inhibition Studies

In vitro studies have demonstrated that certain piperidine derivatives exhibit IC50 values in the low micromolar range against various targets, including enzymes involved in viral replication and neurotransmitter breakdown. For example, a related study reported that compounds with similar structural motifs showed IC50 values ranging from 0.15 μM to 20 μM against PLpro from SARS-CoV .

Cytotoxicity Assessments

Cytotoxicity evaluations conducted on human cell lines (e.g., HEK-293) showed that specific derivatives maintain low toxicity levels while exhibiting potent biological activity. This is crucial for developing therapeutics that minimize adverse effects .

Data Summary

CompoundBiological ActivityIC50 (μM)Target
This compoundAntiviral<0.67SARS-CoV PLpro
Related Piperidine DerivativeAnticholinesterase<10eeAChE
Phenoxyethyl Piperidine DerivativeAntiviral<0.15HCoV-NL63

Q & A

Q. How does the compound’s piperidine ring conformation influence its pharmacokinetic properties?

  • Methodology :
  • LogP measurements : Determine partition coefficients to assess blood-brain barrier permeability .
  • Cytochrome P450 assays : Evaluate metabolic stability using human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.